molecular formula C7H12ClNO B8640700 3-(2-Chloroethoxy)-2,2-dimethylpropanenitrile

3-(2-Chloroethoxy)-2,2-dimethylpropanenitrile

Cat. No.: B8640700
M. Wt: 161.63 g/mol
InChI Key: VVMPPBQLPNHKCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chloroethoxy)-2,2-dimethylpropanenitrile is a useful research compound. Its molecular formula is C7H12ClNO and its molecular weight is 161.63 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H12ClNO

Molecular Weight

161.63 g/mol

IUPAC Name

3-(2-chloroethoxy)-2,2-dimethylpropanenitrile

InChI

InChI=1S/C7H12ClNO/c1-7(2,5-9)6-10-4-3-8/h3-4,6H2,1-2H3

InChI Key

VVMPPBQLPNHKCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCCCl)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of LDA (0.14 mol) in 100 mL THF at −30 C under N2 was added drop-wise isobutyronitrile (9.7 g, 0.14 mol) in 40 mL THF over 20 min. After 20 min, a solution of 1-chloro-2-(chloromethoxy)ethane (18.1 g, 0.14 mol) in 50 mL THF was added drop-wise and the temperature was allowed to gradually rise to room temperature and stirred for 5 h. This was treated with 200 mL of water and Et2O and the layers separated. The aqueous layer was extracted further with Et2O. The combined extracts were washed with brine, dried over Na2SO4, filtered and concentrated to leave 23 g of crude product as a yellow oil. This was purified by silica chromatography using 9:1 hexanes/CH2Cl2 to 4:1 hexanes/CH2Cl2 as eluants. This yielded 7.4 g (32%) of the title compound as an oil. 1H NMR (300 MHz, CDCl3) δ: 1.33 (s, 6H), 3.43 (s, 2H), 3.61 (t, J=5.7 Hz, 2H), 3.77 (t, J=5.9 Hz, 2H). LC/MS (M+H): 162.
Name
Quantity
0.14 mol
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
18.1 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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